molecular formula C8H13ClN2O B2859101 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride CAS No. 2229325-84-0

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Cat. No.: B2859101
CAS No.: 2229325-84-0
M. Wt: 188.66
InChI Key: OXNOCQMAGMGKFX-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound that contains both pyrrolidine and oxazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOCQMAGMGKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrrolidinone with 4-methyl-1,3-oxazole in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride
  • 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
  • 4-Methyl-2-(pyrrolidin-2-yl)-thiazole dihydrochloride

Uniqueness

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is unique due to the presence of both pyrrolidine and oxazole rings, which confer distinct chemical properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound that combines both an oxazole and a pyrrolidine ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}ClN3_{3}O
  • Molecular Weight : 188.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, leading to diverse biological effects:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it has been noted to inhibit prostaglandin synthesis in cellular models.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neuropharmacology.

Biological Activities

Research has demonstrated several potential biological activities for this compound:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory responses through the modulation of cytokine production and enzyme activity.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.
  • Neuroprotective Effects : Due to its interaction with neuronal receptors, there is potential for neuroprotective applications, particularly in conditions such as neurodegeneration.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Wiesenberg-Boettcher et al. (1989)Investigated anti-inflammatory properties; found significant inhibition of prostaglandin synthesis .
Recent Pharmacological ReviewHighlighted the compound's dual-ring structure as a scaffold for developing new therapeutic agents with reduced cytotoxicity .
Antimicrobial ScreeningIdentified potential antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochlorideContains a pyridine ringNeuroactive properties
4-Methyl-2-(pyrrolidin-2-yl)-thiazole dihydrochlorideContains a thiazole ringAntimicrobial activity
Pyrrolone DerivativesShares pyrrolidine ringVarious bioactive potentials

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, and how do reaction conditions influence yield?

The synthesis of oxazole derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For example:

  • Intermediate Preparation : Substituted benzoyl chloride can be synthesized from benzoic acid using thionyl chloride and DMF as a catalyst. This reacts with ammonium hydroxide to form benzamide, which undergoes cyclization with 1,3-dichloropropanone to yield chloromethyl-oxazole intermediates .
  • Pyrrolidine Integration : The pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination. For instance, oxazole aldehydes react with pyrrolidine derivatives under basic conditions (e.g., Cs₂CO₃) to form the final scaffold .
  • Optimization : Solvent choice (e.g., DMF vs. CH₂Cl₂) significantly impacts reaction kinetics and selectivity. Elevated temperatures (80–100°C) and inert atmospheres improve cyclization efficiency .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

  • Structural Confirmation : Use FTIR to identify functional groups (e.g., C=N stretch at ~1610 cm⁻¹ for oxazole) and ¹H-NMR to resolve pyrrolidine protons (δ 1.5–3.0 ppm) and oxazole methyl groups (δ 2.3–2.5 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 210–230 nm) is standard, while TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .
  • Quantitative Analysis : Mass spectrometry (ESI-MS) confirms molecular weight (theoretical m/z: 215.06 for [M+H]⁺), and elemental analysis validates C/H/N ratios .

Q. What preliminary biological activities are predicted based on structural analogs?

  • Antimicrobial Potential : Oxazole derivatives exhibit activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by disrupting cell wall synthesis .
  • Neuroprotective Effects : Pyrrolidine-containing compounds modulate neurotransmitter receptors (e.g., NMDA or GABA), suggesting potential in neurodegenerative disease research .
  • Enzyme Inhibition : Molecular docking studies indicate oxazole-pyrrolidine hybrids may inhibit viral proteases (e.g., HCV NS3/4A) or bacterial enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in multi-step syntheses?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while dichloromethane improves stability of acid-sensitive intermediates .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) can accelerate key steps like reductive amination .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted thionyl chloride or excess amines .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardized Assays : Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strains or culture conditions. Adopt CLSI or EUCAST guidelines for reproducibility .
  • Metabolite Interference : Test for off-target effects using metabolomics (e.g., LC-MS/MS) to identify unintended interactions with host enzymes .
  • Purity Thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .

Q. What strategies support structure-activity relationship (SAR) studies for target optimization?

  • Substituent Variation : Modify the oxazole methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) or introduce electron-withdrawing groups (e.g., Cl, NO₂) on the pyrrolidine ring to assess steric and electronic effects .
  • Bioisosteric Replacement : Replace the oxazole ring with 1,3-thiazole or 1,2,4-oxadiazole to evaluate ring size and heteroatom impacts on target binding .
  • Proteomic Profiling : Use affinity chromatography (e.g., immobilized compound on NHS-activated resin) to identify protein targets in bacterial lysates or neuronal cells .

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